molecular formula C18H18N2O4 B2474364 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2379972-48-0

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2474364
CAS No.: 2379972-48-0
M. Wt: 326.352
InChI Key: CBXGNPGIVHNICT-UHFFFAOYSA-N
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Description

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine moiety, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the coupling of the azetidine derivative with a pyridine derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety can yield quinone derivatives, while reduction of the azetidine ring can produce secondary amines .

Scientific Research Applications

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]methoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]methoxy}pyridine apart is its unique combination of structural features, which can confer specific reactivity and biological activity.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(17-12-23-15-5-1-2-6-16(15)24-17)20-9-13(10-20)11-22-14-4-3-7-19-8-14/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXGNPGIVHNICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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